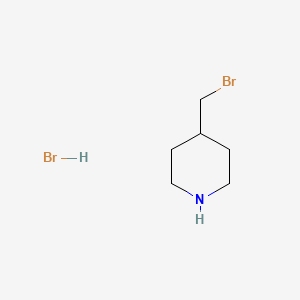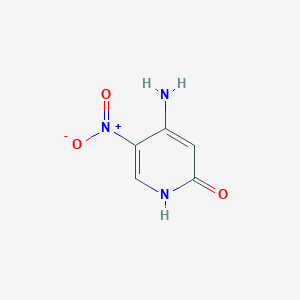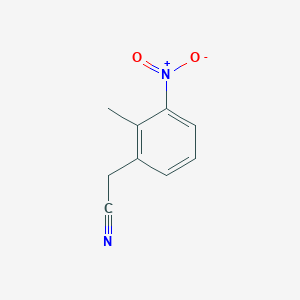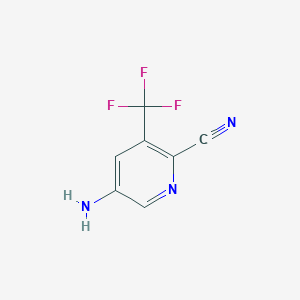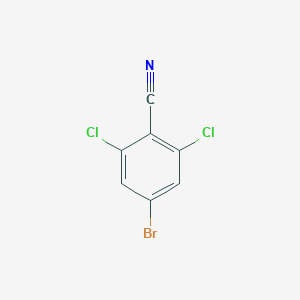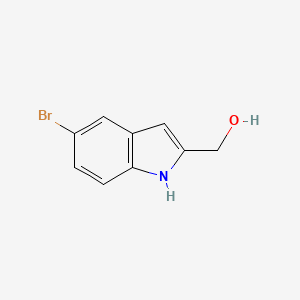
(5-bromo-1H-indol-2-yl)méthanol
Vue d'ensemble
Description
(5-Bromo-1H-indol-2-yl)methanol, also known as 5-bromoisatin, is a synthetic organic compound that has been used for a variety of applications in scientific research. This compound is used to study the properties of organic compounds and their interactions with other molecules. It is also used to study the biochemical and physiological effects of certain drugs and other compounds.
Applications De Recherche Scientifique
Synthèse de Dérivés de l'Indole
Les indoles constituent un système hétérocyclique important dans les produits naturels et les médicaments . Ils jouent un rôle essentiel en biologie cellulaire . L'application de dérivés de l'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années . “(5-bromo-1H-indol-2-yl)méthanol” peut être utilisé dans la synthèse de ces dérivés de l'indole .
Traitement des Cellules Cancéreuses
Les dérivés de l'indole se sont avérés efficaces dans le traitement des cellules cancéreuses . En tant que type de dérivé de l'indole, “this compound” pourrait potentiellement être utilisé dans la recherche sur le traitement du cancer .
Applications Antimicrobiennes
Les dérivés de l'indole ont démontré leur efficacité contre les microbes . Par conséquent, “this compound” pourrait être utilisé dans le développement de nouveaux agents antimicrobiens .
Synthèse d'Alcaloides
Les indoles sont un fragment prévalent présent dans certains alcaloïdes . “this compound” pourrait être utilisé dans la synthèse de ces alcaloïdes .
Agent Analgésique
“this compound” s'est avéré être un puissant agent analgésique . Il pourrait être utilisé dans le développement de nouveaux médicaments contre la douleur .
Activité Antiproliférative/Cytotoxique
“this compound” et ses dérivés ont été criblés in vitro pour leur activité antiproliférative/cytotoxique contre sept lignées cellulaires cancéreuses humaines . Certains analogues ont montré une activité supérieure ou comparable à celle du cisplatine .
Activité Anti-VIH-1
Il a été rapporté que les dérivés de l'indole possédaient une activité anti-VIH-1 . “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux agents anti-VIH-1 .
Aperçus Structurels
L'analyse spectrale de masse de “this compound” peut fournir des informations structurelles précieuses . Cela peut être utile dans divers domaines de recherche, y compris la découverte de médicaments .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they can influence the degradation of tryptophan in higher plants, leading to the production of the plant hormone indole-3-acetic acid . They can also play a role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance . The specific pathways affected by (5-bromo-1H-indol-2-yl)methanol and their downstream effects would depend on its specific targets and mode of action.
Result of Action
Given that indole derivatives can have a wide range of biological activities , the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities, among others.
Action Environment
The action, efficacy, and stability of (5-bromo-1H-indol-2-yl)methanol can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment. For instance, the compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C.
Analyse Biochimique
Biochemical Properties
(5-Bromo-1H-indol-2-yl)methanol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, are known to interact with multiple receptors and enzymes, influencing their activity . For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, (5-bromo-1H-indol-2-yl)methanol may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of (5-bromo-1H-indol-2-yl)methanol on various types of cells and cellular processes are significant. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, have been reported to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression that impact cell proliferation, differentiation, and apoptosis . Furthermore, (5-bromo-1H-indol-2-yl)methanol may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of (5-bromo-1H-indol-2-yl)methanol involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, can bind to specific receptors and enzymes, leading to the modulation of their activity . For instance, (5-bromo-1H-indol-2-yl)methanol may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (5-bromo-1H-indol-2-yl)methanol in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, are generally stable under standard laboratory conditions . Their stability may be influenced by factors such as pH, temperature, and exposure to light. Over time, (5-bromo-1H-indol-2-yl)methanol may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (5-bromo-1H-indol-2-yl)methanol vary with different dosages in animal models. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, have been shown to exhibit dose-dependent effects on biological systems . At low doses, the compound may have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, (5-bromo-1H-indol-2-yl)methanol may exhibit toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
(5-bromo-1H-indol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, are metabolized by enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of (5-bromo-1H-indol-2-yl)methanol can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of (5-bromo-1H-indol-2-yl)methanol within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, can be transported across cell membranes by specific transporters . Once inside the cells, the compound may bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of (5-bromo-1H-indol-2-yl)methanol within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-bromo-1H-indol-2-yl)methanol is critical for its activity and function. Indole derivatives, including (5-bromo-1H-indol-2-yl)methanol, can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may be directed to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism. The subcellular localization of (5-bromo-1H-indol-2-yl)methanol can determine its specific biological effects and therapeutic applications.
Propriétés
IUPAC Name |
(5-bromo-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDOZPLPNFTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544006 | |
| Record name | (5-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53590-48-0 | |
| Record name | (5-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-(HYDROXYMETHYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

